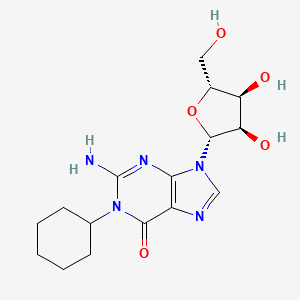![molecular formula C26H18N2O9S2 B12898250 2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan CAS No. 88088-99-7](/img/structure/B12898250.png)
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan is a complex organic compound with a unique structure that includes two benzene rings fused to a central furan ring, and two nitrobenzyl sulfonyl groups attached at the 2 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan typically involves multiple steps:
Formation of Dibenzo[b,d]furan Core: The dibenzo[b,d]furan core can be synthesized through the cyclization of biphenyl derivatives or via the oxidative coupling of phenols.
Introduction of Sulfonyl Groups: The sulfonyl groups are introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of Nitrobenzyl Groups: The final step involves the nucleophilic substitution reaction where nitrobenzyl halides react with the sulfonylated dibenzo[b,d]furan under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Formation of 2,8-Bis((4-aminobenzyl)sulfonyl)dibenzo[b,d]furan.
Substitution: Formation of various substituted dibenzo[b,d]furan derivatives depending on the substituents used.
Applications De Recherche Scientifique
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.
Pharmaceuticals: Potential use as a building block for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl groups can form strong interactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,d]furan: The parent compound without the nitrobenzyl sulfonyl groups.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A similar compound with diphenylphosphoryl groups instead of nitrobenzyl sulfonyl groups.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzo[b,d]furan.
Uniqueness
2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan is unique due to the presence of both nitro and sulfonyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity.
Propriétés
Numéro CAS |
88088-99-7 |
|---|---|
Formule moléculaire |
C26H18N2O9S2 |
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
2,8-bis[(4-nitrophenyl)methylsulfonyl]dibenzofuran |
InChI |
InChI=1S/C26H18N2O9S2/c29-27(30)19-5-1-17(2-6-19)15-38(33,34)21-9-11-25-23(13-21)24-14-22(10-12-26(24)37-25)39(35,36)16-18-3-7-20(8-4-18)28(31)32/h1-14H,15-16H2 |
Clé InChI |
PIRIZHUBLXDXCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)CC5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


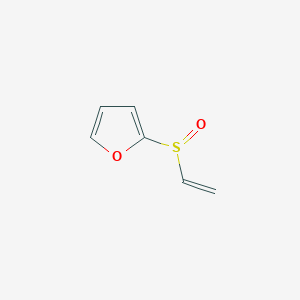
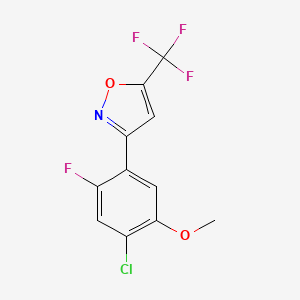
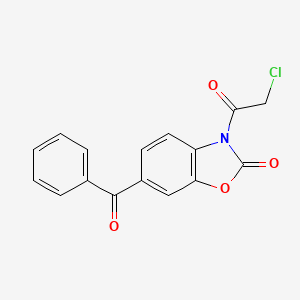
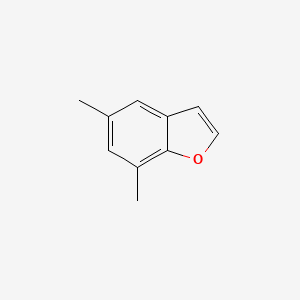
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)
![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
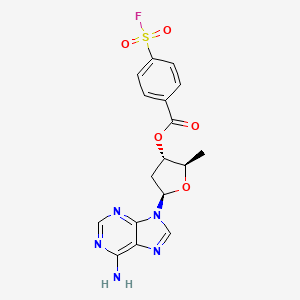
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)
![Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-](/img/structure/B12898240.png)

